molecular formula C18H19NO B14284688 1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one CAS No. 137596-54-4

1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one

Katalognummer: B14284688
CAS-Nummer: 137596-54-4
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: AMIFHWXRNPSAOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one is an organic compound that features a phenyl group, a cyclopropyl group, and an amino group attached to a propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one typically involves the reaction of 1-phenylcyclopropylamine with 1-phenyl-1-propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-phenyl-1-propanone: Shares a similar backbone but lacks the cyclopropyl group.

    3-[(1-phenylethyl)amino]propan-1-ol: Similar structure with an additional hydroxyl group.

    3-(dimethylamino)-1-phenyl-1-propanol: Contains a dimethylamino group instead of the cyclopropyl group.

Uniqueness

1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one is unique due to the presence of both a phenyl and a cyclopropyl group, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

137596-54-4

Molekularformel

C18H19NO

Molekulargewicht

265.3 g/mol

IUPAC-Name

1-phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one

InChI

InChI=1S/C18H19NO/c20-17(15-7-3-1-4-8-15)11-14-19-18(12-13-18)16-9-5-2-6-10-16/h1-10,19H,11-14H2

InChI-Schlüssel

AMIFHWXRNPSAOO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC=CC=C2)NCCC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.